2-Amino-[1,1'-biphenyl]-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-[1,1’-biphenyl]-3-carbonitrile is an organic compound with the molecular formula C13H10N2 It is a derivative of biphenyl, featuring an amino group at the 2-position and a nitrile group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-[1,1’-biphenyl]-3-carbonitrile typically involves a multi-step process. One common method includes the Suzuki coupling reaction between 2-bromo-1-nitrobenzene and phenylboronic acid to form 2-nitro-[1,1’-biphenyl]. This intermediate is then reduced to 2-amino-[1,1’-biphenyl], followed by a Sandmeyer reaction to introduce the nitrile group at the 3-position .
Industrial Production Methods
Industrial production methods for 2-Amino-[1,1’-biphenyl]-3-carbonitrile often involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and minimizing the use of hazardous reagents. For example, the use of palladium-catalyzed coupling reactions and efficient reduction techniques are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-[1,1’-biphenyl]-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Wirkmechanismus
The mechanism of action of 2-Amino-[1,1’-biphenyl]-3-carbonitrile in biological systems involves its interaction with specific molecular targets. For example, it has been studied as a selective inhibitor of the PKMYT1 kinase, which plays a role in cell cycle regulation. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting cell proliferation pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-[1,1’-biphenyl]-3-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.
2-Amino-[1,1’-biphenyl]-4,4’-dicarboxylic acid: Contains carboxylic acid groups at the 4,4’-positions.
2-Amino-[1,1’-biphenyl]-3-carboxylic acid: Features a carboxylic acid group at the 3-position instead of a nitrile group
Uniqueness
2-Amino-[1,1’-biphenyl]-3-carbonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino and a nitrile group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .
Eigenschaften
Molekularformel |
C13H10N2 |
---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
2-amino-3-phenylbenzonitrile |
InChI |
InChI=1S/C13H10N2/c14-9-11-7-4-8-12(13(11)15)10-5-2-1-3-6-10/h1-8H,15H2 |
InChI-Schlüssel |
LPRPDNZXGBMWAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.